molecular formula C6H5ClN4S B1355042 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 54346-19-9

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B1355042
CAS No.: 54346-19-9
M. Wt: 200.65 g/mol
InChI Key: PDFYLKPBYWPEDQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4S It is characterized by a pyrazolo[1,5-a][1,3,5]triazine core structure, which is substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the triazine ring or other substituents.

    Cyclization and Ring-Opening: The triazine ring can participate in cyclization reactions with other heterocyclic compounds or undergo ring-opening under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products may include 4-amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine or 4-thio-substituted derivatives.

    Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.

    Reduction Products: Reduction may lead to partially or fully reduced triazine derivatives.

Scientific Research Applications

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio substituents contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives with different substituents, such as 4-chloro-2-(ethylthio)pyrazolo[1,5-a][1,3,5]triazine or 4-chloro-2-(phenylthio)pyrazolo[1,5-a][1,3,5]triazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-4-2-3-8-11(4)5(7)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYLKPBYWPEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=NN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512876
Record name 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-19-9
Record name 4-Chloro-2-(methylthio)pyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54346-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with a magnetic stirbar, 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (1.0 eq, 10.43 g, 57.24 mmol) was suspended in acetonitrile (100 ml). Phosphorus oxychloride (4.0 eq, 21 ml, 229.4 mmol) and triethylamine (1.05 eq, 8.4 ml, 60.27 mmol) were added and the mixture stirred at reflux for 3.5 hours, at which time LCMS indicated completion of the reaction. The mixture was cooled down and slowly poured into crushed ice (final total volume of about 600 ml). The solid was filtered, washed with water and dried in a vacuum oven to afford 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine as a tan solid (8.15 g, 71% yield). LCMS (ES): >97% pure, m/z 201 [M+H]+.
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 10 mL of phosphorus oxychloride and 1 mL of N,N-dimethylaniline was added 0.5 g of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (crude from previous step). The solution was refluxed for 30-60 minutes until all the solid dissolved. The excess phosphorus was removed under reduced pressure and the syrupy residue poured with vigorous stirring onto a mixture of ice water. After 10 minutes, the aqueous solution was extracted with ether. The ethereal layers were collected and washed with cold water, then dried with anhydrous Na2SO4. Filtration and concentration under reduced pressure gave the desired 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine. MS (ES+): 201.0 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N,N-Dimethylaniline (601 mg, 4.96 mmol) was added to a suspension of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (1.88 g, 10.33 mmol) from 1c in POCl3 (29 mL). The reaction mixture was heated to reflux for 7 hours, and then cooled to room temperature, concentrated in vacuo, and diluted with cold water (110 mL). The resulting solid was collected by vacuum filtration, washed with cold water and hexane, and then air dried to give 1.68 g (81%) of 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine.
Quantity
601 mg
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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